4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol
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Overview
Description
4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is an organic compound that features a phenol group substituted with a chlorine atom and a 3-methylcyclohex-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-chlorophenol with 3-methylcyclohex-3-en-1-yl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the double bond in the cyclohexene ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atom and cyclohexene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
- 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one
- 3-Methyl-2-cyclohexen-1-one
Uniqueness
4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is unique due to the presence of both a chlorine atom and a cyclohexene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90137-75-0 |
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Molecular Formula |
C16H21ClO |
Molecular Weight |
264.79 g/mol |
IUPAC Name |
4-chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol |
InChI |
InChI=1S/C16H21ClO/c1-11-5-4-6-12(9-11)16(2,3)14-10-13(17)7-8-15(14)18/h5,7-8,10,12,18H,4,6,9H2,1-3H3 |
InChI Key |
PHPBNISLFLVWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)C(C)(C)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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